molecular formula C9H7ClN2S B2923310 N-(2-Chlorophenyl)thiazol-2-amine CAS No. 136343-79-8

N-(2-Chlorophenyl)thiazol-2-amine

Cat. No.: B2923310
CAS No.: 136343-79-8
M. Wt: 210.68
InChI Key: ADEAXEQTXHDIHA-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)thiazol-2-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)thiazol-2-amine typically involves the reaction of 2-chlorobenzaldehyde with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

N-(2-Chlorophenyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: The compound is used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)thiazol-2-ylamine
  • N-(4-Chlorophenyl)thiazol-2-amine
  • N-(2-Bromophenyl)thiazol-2-amine

Uniqueness

N-(2-Chlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at the ortho position enhances its potential as a pharmacophore and its ability to interact with biological targets .

Properties

IUPAC Name

N-(2-chlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEAXEQTXHDIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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